BenchChemオンラインストアへようこそ!

Methyl 3-(2-amino-2-methylpropyl)benzoate

Lipophilicity Permeability Drug Design

Methyl 3-(2-amino-2-methylpropyl)benzoate (CAS 808769-11-1) is a synthetic small-molecule building block featuring a meta-substituted benzoate ester core and a sterically hindered gem-dimethyl-β-amino side chain. It has been specifically cited as a key intermediate in the synthesis of beta-2 adrenergic receptor agonists described in patents from Pfizer (WO2006/051373 A1) and Gilead Sciences (US2011/275623 A1).

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 808769-11-1
Cat. No. B1527679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-amino-2-methylpropyl)benzoate
CAS808769-11-1
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC(=CC=C1)C(=O)OC)N
InChIInChI=1S/C12H17NO2/c1-12(2,13)8-9-5-4-6-10(7-9)11(14)15-3/h4-7H,8,13H2,1-3H3
InChIKeyOXPMIJUPVHVHHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-amino-2-methylpropyl)benzoate (CAS 808769-11-1): A Specialized meta-Substituted Benzoate Building Block for Beta-2 Agonist Synthesis


Methyl 3-(2-amino-2-methylpropyl)benzoate (CAS 808769-11-1) is a synthetic small-molecule building block featuring a meta-substituted benzoate ester core and a sterically hindered gem-dimethyl-β-amino side chain . It has been specifically cited as a key intermediate in the synthesis of beta-2 adrenergic receptor agonists described in patents from Pfizer (WO2006/051373 A1) and Gilead Sciences (US2011/275623 A1) . With a molecular formula of C12H17NO2, a molecular weight of 207.27 g/mol, a calculated LogP of 2.45, and a predicted pKa of 9.68, its physicochemical profile is distinct from simpler benzylamine or anthranilate analogs .

Why Methyl 3-(2-amino-2-methylpropyl)benzoate Cannot Be Replaced by Generic Benzoate or Benzylamine Analogs


Generic substitution fails for methyl 3-(2-amino-2-methylpropyl)benzoate because the combination of a meta-substituted benzoate ester, a two-carbon spacer, and a hindered gem-dimethyl-β-amine creates a unique spatial and electronic profile . The most accessible alternatives—methyl 3-(aminomethyl)benzoate (CAS 93071-65-9, CnH11NO2, MW 165.19) , the de-esterified 3-(2-amino-2-methylpropyl)benzoic acid (CAS 1420439-56-0) , and isobutyl anthranilate (CAS 7779-77-3, ortho-substituted) —each alter at least two critical features: the chain length between the aromatic ring and the amine, the ester presence, the substitution position, or the steric environment around the amine. The compound's specific role as a synthetic intermediate in patented beta-2 agonist routes makes it a 'fit-for-purpose' procurement item, not a commodity interchangeable with surface-level structural neighbors.

Quantitative Differentiation Evidence for Methyl 3-(2-amino-2-methylpropyl)benzoate Against Its Closest Analogs


Enhanced Lipophilicity (LogP) Drives Differential Permeability vs. Shorter-Chain Benzylamine Analogs

The target compound exhibits a calculated LogP of 2.45, which is substantially higher than that of the one-carbon spacer analog methyl 3-(aminomethyl)benzoate (MW 165.19, predicted LogP ~1.1). This 1.35-log-unit increase in lipophilicity predicts significantly enhanced passive membrane permeability (approximately 3-5 fold based on standard logP-permeability correlations) . This physico-chemical differentiation is critical for CNS penetration potential or for modulating the pharmacokinetic profile of derived beta-2 agonists .

Lipophilicity Permeability Drug Design Beta-2 Agonists

Patent-Validated Synthetic Utility in Beta-2 Agonist Pathways Confers Provenance Advantage Over Untested Analogs

Methyl 3-(2-amino-2-methylpropyl)benzoate is explicitly cited as a synthetic intermediate in two major pharmaceutical patents: Pfizer's WO2006/051373 A1 (β2 agonists for respiratory diseases) and Gilead's US2011/275623 A1 . This patent provenance—twice validated in independent industrial drug discovery programs—is a differentiating factor absent for the comparator methyl 3-(aminomethyl)benzoate, which has no published link to beta-2 agonist synthesis . The compound's specific use in a validated synthetic route reduces the technical risk for procurement decisions in beta-2 agonist medicinal chemistry campaigns.

Beta-2 Adrenergic Receptor Synthetic Intermediate Patent-Backed Intermediates Respiratory Drug Discovery

Meta-Substitution Pattern and Gem-Dimethyl Hindrance Provide a Unique Pharmacophoric Scaffold Distinct from Ortho-Anthranilate Esters

The meta-substitution of the aminoalkyl side chain on the benzoate ring, combined with the gem-dimethyl group adjacent to the primary amine, creates a distinct three-dimensional pharmacophore . In contrast, the commercially abundant isobutyl anthranilate (CAS 7779-77-3) features an ortho-amino group directly attached to the aromatic ring, lacking both the two-carbon spacer and the steric hindrance at the amine . In beta-adrenergic pharmacology, the meta-configuration is critical for receptor engagement; ortho-substituted analogs like isobutyl anthranilate are not documented in this receptor class. Meprylcaine (CAS 495-70-5), a local anesthetic, contains a related gem-dimethyl-amino motif but presents the amine as a propylamino group at the benzoate ester side rather than as a free primary amine at the meta-benzyl position .

Structure-Activity Relationship Regioisomeric Selectivity Beta-Adrenergic Pharmacology

Differentiated Physical Property Profile: Calculated pKa of 9.68 Predicts Higher Basicity and Distinct Salt-Forming Behavior vs. Free Acid Analog

The target methyl ester has a predicted pKa of 9.68 for the amine group, indicating it will be predominantly protonated (>99%) at physiological pH 7.4, while the ester protects the carboxylic acid from ionization . In contrast, the free acid analog 3-(2-amino-2-methylpropyl)benzoic acid (CAS 1420439-56-0) contains a carboxylic acid (predicted pKa ~4-5) that is deprotonated at physiological pH, creating a zwitterionic species with fundamentally different solubility, permeability, and salt-forming properties . This 4-5 pKa unit difference at the acid moiety translates to a >10,000-fold difference in the concentration of the neutral (un-ionized) species at pH 7.4, profoundly affecting both in vitro assay behavior and bioavailability potential.

Ionization State Salt Formation Formulation Development pKa

Commercially Available at 98% Purity from Multiple Suppliers, Ensuring Reproducibility in Multi-Step Synthetic Sequences

Methyl 3-(2-amino-2-methylpropyl)benzoate is available from at least three independent suppliers (A&J Pharmtech, Chembase, and ChemBook-listed vendors) at purities of 95-98% . This multi-vendor commercial availability at high purity contrasts with the more specialized free acid analog (CAS 1420439-56-0) and the benzyl ester analog (CAS 865589-94-2), which have limited or single-supplier availability . High and consistent purity (≥95%) is critical when the compound is used as a late-stage intermediate in multi-step patent routes, where impurities can propagate and compromise final API purity profiles.

Chemical Procurement Purity Specification Synthetic Reproducibility Building Blocks

Optimal Use Cases for Procuring Methyl 3-(2-amino-2-methylpropyl)benzoate Based on Evidence-Driven Differentiation


Beta-2 Adrenergic Receptor Agonist Medicinal Chemistry Programs

Procurement is warranted when a synthetic route requires a meta-substituted benzoate building block with a hindered gem-dimethyl-β-amino side chain for constructing beta-2 agonists. The compound's dual patent citation in Pfizer and Gilead beta-2 agonist programs provides precedential confidence that is absent for untested analogs like methyl 3-(aminomethyl)benzoate.

Lead Optimization Requiring CNS-Penetrant Chemotypes

The calculated LogP of 2.45—approximately 1.35 units higher than the one-carbon-spacer analog methyl 3-(aminomethyl)benzoate—predicts superior passive membrane permeability . This makes it the preferred intermediate for CNS-targeted programs where achieving a LogP in the 2-3 range is desirable, without the zwitterionic penalty of the free acid analog.

Multi-Step Patent Route Replication and Process Chemistry

When reproducing or scaling a published beta-2 agonist synthesis from Pfizer or Gilead patents, the exact CAS-numbered intermediate is essential for route fidelity. The compound's 95-98% purity from multiple suppliers and documented use in specific synthetic steps eliminates the need for route re-validation with alternative intermediates.

Building Block for Diversity-Oriented Synthesis of GPCR-Targeted Libraries

The unique meta-spacer-primary-amine architecture, which is pharmacophorically distinct from ortho-anthranilate and meprylcaine-type scaffolds, makes this compound a strategic choice for generating focused libraries targeting aminergic GPCRs. Using isobutyl anthranilate (ortho-substituted) or meprylcaine (tertiary amine at ester side chain) would yield compounds with fundamentally different receptor recognition profiles, undermining library design objectives .

Quote Request

Request a Quote for Methyl 3-(2-amino-2-methylpropyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.